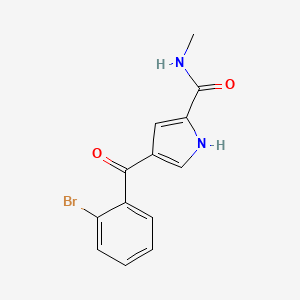

4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

Description

4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromobenzoyl group attached to the pyrrole ring, which imparts unique chemical and physical properties

Properties

IUPAC Name |

4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c1-15-13(18)11-6-8(7-16-11)12(17)9-4-2-3-5-10(9)14/h2-7,16H,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFXEGQOTYQJMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665825 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide typically involves the following steps:

Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

Acylation of N-methyl-1H-pyrrole-2-carboxamide: The 2-bromobenzoyl chloride is then reacted with N-methyl-1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine (Et₃N) to form the desired product.

The reaction conditions generally involve maintaining the reaction mixture at a low temperature (0-5°C) initially, followed by gradual warming to room temperature and stirring for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the benzoyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.

Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are employed in organic solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include substituted benzoyl derivatives.

Oxidation and Reduction Reactions: Products include N-oxides and amines.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Antiviral Activity

The compound is part of a class of pyrrole-based inhibitors that have shown potential as hepatitis B virus capsid assembly modulators (CAMs). Recent studies have demonstrated that pyrrole-scaffold inhibitors can effectively bind to the hepatitis B core protein, influencing capsid assembly and potentially leading to novel therapeutic strategies for HBV infection. Computational modeling has revealed that these inhibitors exhibit strong nonpolar interactions, enhancing their binding affinity and potency against HBV .

Antitubercular Activity

Research indicates that pyrrole-2-carboxamides, including derivatives like 4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide, have been designed to target the MmpL3 protein in Mycobacterium tuberculosis. Structure-activity relationship studies have shown that modifications to the pyrrole ring can significantly enhance anti-tuberculosis activity, with some compounds demonstrating minimal inhibitory concentrations (MIC) below 0.016 µg/mL against drug-resistant strains of tuberculosis .

Design and Synthesis

The design of this compound involves strategic modifications to the pyrrole scaffold to optimize biological activity. The introduction of electron-withdrawing groups and bulky substituents has been shown to improve both the potency and selectivity of these compounds against specific biological targets .

Case Study: Anti-TB Activity

A notable case study evaluated a series of pyrrole-2-carboxamide derivatives for their anti-TB properties. Compounds with halogenated phenyl groups exhibited enhanced activity, while those lacking critical hydrogen bonding interactions showed significantly reduced efficacy. For instance, a compound with a 2-adamantyl group was identified as particularly effective, highlighting the importance of structural modifications in developing potent anti-TB agents .

In Vivo Efficacy

Pharmacokinetic studies are crucial for assessing the viability of this compound as a therapeutic agent. Compounds derived from this scaffold have demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity levels in preliminary animal models .

Toxicity Assessments

Toxicity evaluations indicate that many pyrrole derivatives maintain low cytotoxicity levels, making them suitable candidates for further development into clinical therapies. For example, certain derivatives have shown IC50 values greater than 64 µg/mL, suggesting a wide therapeutic window .

Novel Derivative Development

Ongoing research aims to synthesize novel derivatives of this compound with enhanced antiviral and antitubercular properties. The exploration of different substituents on the pyrrole ring continues to be a focus area for improving drug efficacy and specificity.

Clinical Trials

The transition from laboratory studies to clinical trials is essential for validating the therapeutic potential of this compound class. Future studies will likely focus on the pharmacodynamics and long-term safety profiles in human subjects.

Mechanism of Action

The mechanism of action of 4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.

Pathways Involved: It modulates pathways like the JAK/STAT signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

- 4-(2-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

- 4-(2-iodobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

Uniqueness

4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom enhances the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrrole derivatives are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to synthesize current research findings regarding the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 292.13 g/mol

This compound features a pyrrole ring attached to a bromobenzoyl group and a carboxamide functional group, which are critical for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising effects:

-

Anticancer Activity :

- A study evaluated a series of pyrrole derivatives for their cytotoxic effects against various cancer cell lines. Compounds similar to this compound demonstrated significant antiproliferative activity, particularly against colon and breast cancer cells (GI50 < 100 nM) .

- The mechanism of action involves the compound's ability to bind to tubulin, disrupting microtubule dynamics, which is crucial for cancer cell division .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The following table summarizes key findings related to its SAR:

Case Studies

-

Case Study on Anticancer Activity :

A series of pyrrole derivatives were synthesized and tested for their anticancer properties against a panel of human tumor cell lines by the National Cancer Institute (NCI). Among these, compounds with a similar scaffold to this compound exhibited notable cytotoxicity, highlighting the importance of the bromobenzoyl moiety in enhancing biological activity . -

Study on Antimicrobial Efficacy :

Research focused on the antimicrobial properties of pyrrole derivatives revealed that modifications at the carboxamide position significantly impacted their effectiveness against resistant bacterial strains. Compounds exhibiting electron-withdrawing groups showed increased potency against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-bromobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes coupling 2-bromobenzoyl chloride with a pre-functionalized pyrrole-carboxamide precursor. Key steps may involve nucleophilic substitution or amidation under reflux conditions using ethanol or DMF as solvents. Catalysts like DMAP or coupling agents (e.g., HATU) are often critical for improving yield . Purification via column chromatography or recrystallization is essential to achieve >95% purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is indispensable for verifying the pyrrole ring substitution pattern and bromobenzoyl group orientation. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves polymorphism or hydrogen-bonding networks, as seen in analogous carboxamides . IR spectroscopy can validate carbonyl (C=O) and amide (N-H) functional groups .

Q. How does the bromine substituent on the benzoyl moiety influence the compound’s reactivity?

- Methodological Answer : The electron-withdrawing bromine at the 2-position of the benzoyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura). This substituent also affects π-π stacking in solid-state structures, as observed in related brominated aryl-pyrrole derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield while minimizing side products?

- Methodological Answer : Systematic optimization includes:

- Screening solvents (e.g., THF vs. DMF) to balance solubility and reactivity.

- Testing catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and bases (K₂CO₃ vs. Cs₂CO₃).

- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity, as demonstrated for pyrazole derivatives .

- Design of Experiments (DoE) frameworks can statistically identify optimal parameters .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or polymorphism. Solutions include:

- Variable-temperature NMR to probe conformational exchange.

- Comparative analysis with computational models (DFT calculations for predicted chemical shifts).

- Single-crystal X-ray diffraction to confirm solid-state conformation, as applied to polymorphic carboxamides .

Q. What computational methods predict the compound’s reactivity in novel chemical transformations?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can map reaction pathways and transition states. Tools like the Reaction Planner module in ICReDD’s platform integrate quantum chemistry with machine learning to predict feasible reactions and optimal conditions . For example, Fukui indices may identify electrophilic/nucleophilic sites on the pyrrole ring.

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : For pharmacological studies:

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- SAR studies : Modify the pyrrole’s N-methyl group or bromobenzoyl moiety to assess activity changes, as done for antimicrobial pyrrole-carboxamides .

- Molecular docking : Simulate binding to hypothesized targets (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger Suite.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.